2-Amino-4-chloro-4-pentenoic acid

Catalog No.
S574331
CAS No.
55528-30-8
M.F
C5H8ClNO2
M. Wt
149.57 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-chloro-4-pentenoic acid

CAS Number

55528-30-8

Product Name

2-Amino-4-chloro-4-pentenoic acid

IUPAC Name

2-amino-4-chloropent-4-enoic acid

Molecular Formula

C5H8ClNO2

Molecular Weight

149.57 g/mol

InChI

InChI=1S/C5H8ClNO2/c1-3(6)2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)

InChI Key

WLZNZXQYFWOBGU-UHFFFAOYSA-N

SMILES

C=C(CC(C(=O)O)N)Cl

Synonyms

2-amino-4-chloro-4-pentenoic acid, L-ACP

Canonical SMILES

C=C(CC(C(=O)O)N)Cl

The exact mass of the compound 2-Amino-4-chloro-4-pentenoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21943. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-4-chloro-4-pentenoic acid, also known as L-2-amino-4-chloropent-4-enoic acid, is an organic compound with the molecular formula C5H8ClNO2\text{C}_5\text{H}_8\text{ClNO}_2 and a molecular weight of approximately 149.57 g/mol. It features an amino group, a chloro substituent, and a pentenoic acid structure, making it a unique member of the amino acid family. Its stereochemistry is designated as (2S), indicating the specific configuration around the chiral center.

The compound is characterized by its double bond between the second and third carbon atoms, contributing to its reactivity and biological properties. The presence of the chlorine atom at the fourth position adds to its uniqueness and potential for various

  • Oxidation: Under specific conditions, this compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The chloro group can be reduced to other functional groups such as hydroxyl or hydrogen using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The chloro group can be substituted with various nucleophiles, including amines, thiols, or alkoxides, leading to a range of derivatives.

These reactions allow for the synthesis of various functionalized derivatives that can be utilized in different applications.

The biological activity of 2-amino-4-chloro-4-pentenoic acid is notable due to its interaction with specific molecular targets in biological systems. Its mechanism of action involves binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Studies have shown that this compound can catalyze the release of chloride ions under certain conditions, indicating its potential role in biochemical processes .

Furthermore, it has been tested against various bacterial strains for its ability to undergo dehalogenation and deamination reactions, which are essential for understanding its metabolic pathways in microbial environments .

The synthesis of 2-amino-4-chloro-4-pentenoic acid typically involves multi-step organic reactions. A common method includes:

  • Chlorination: A suitable precursor undergoes chlorination.
  • Amination: The chlorinated intermediate is then subjected to amination.
  • Formation of Pentenoic Acid Structure: The final step involves constructing the pentenoic acid framework under controlled conditions to ensure the desired stereochemistry and yield.

In industrial settings, large-scale production may utilize continuous flow reactors and advanced purification methods to maximize efficiency and purity.

2-Amino-4-chloro-4-pentenoic acid has several applications across different fields:

  • Pharmaceuticals: It serves as a building block for synthesizing various bioactive compounds.
  • Biochemical Research: Used in studies exploring enzyme interactions and metabolic pathways.
  • Agricultural Chemicals: Potentially utilized in developing herbicides or plant growth regulators due to its unique chemical structure.

These applications highlight its versatility in both research and practical uses.

Interaction studies involving 2-amino-4-chloro-4-pentenoic acid have focused on its ability to bind with enzymes and receptors. For instance, research has demonstrated that certain bacterial strains can catalyze the release of chloride ions from this compound, indicating its role in microbial metabolism . Such studies are crucial for understanding how this compound can influence biological systems and its potential therapeutic uses.

Several compounds exhibit structural similarities to 2-amino-4-chloro-4-pentenoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(S)-2-amino-4-chloro-4-pentanoic acidLacks the double bond present in 2-amino-4-chloro-4-pentenoic acidMore saturated structure; different reactivity
(S)-2-amino-4-bromo-4-pentenoic acidContains a bromo substituent instead of chloroDifferent halogen; may exhibit distinct biological activity
(S)-2-amino-4-chloro-4-butenoic acidShorter carbon chain than 2-amino-4-chloro-4-pentenoic acidLess complex structure; potentially different applications

The uniqueness of 2-amino-4-chloro-4-pentenoic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity compared to these analogs . This makes it an interesting subject for further research within biochemical and pharmaceutical contexts.

XLogP3

-1.8

Other CAS

5452-25-5

Dates

Last modified: 02-18-2024

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